2-(2-Methylthiazol-4-yl)acetonitrile
Overview
Description
Synthesis Analysis
The synthesis of 2-(2-Methylthiazol-4-yl)acetonitrile and its derivatives often involves nucleophilic substitution reactions where the methylthio group is replaced by C-nucleophiles, leading to a variety of naphthostyryl derivatives. For example, reactions of 2-(methylthio)benzo[cd]indol-1-inium iodide with C-nucleophiles proceed via substitution to afford new derivatives used in the synthesis of Hantzsch thiazoles (Dyachenko et al., 2014).
Molecular Structure Analysis
The molecular structure of 2-(2-Methylthiazol-4-yl)acetonitrile derivatives has been studied using various techniques, including X-ray diffraction (XRD), which provides insight into the stereochemistry and molecular configuration of these compounds. This analysis has revealed complex molecular geometries and confirmed the stereochemistry of the exocyclic ethene bond in certain derivatives (Kalogirou et al., 2014).
Chemical Reactions and Properties
These compounds participate in a range of chemical reactions, showing versatility in chemical synthesis. For instance, the reaction of 1-(methylthio)acetone with different nitriles has led to the formation of 2-substituted 5-methyl-4-methylthio-1,3-oxazoles, showcasing the reactivity of the methylthio group at the C4 position (Herrera et al., 2006).
Physical Properties Analysis
The physical properties of 2-(2-Methylthiazol-4-yl)acetonitrile derivatives, such as melting points, boiling points, and solubility in various solvents, are crucial for understanding their behavior in different chemical environments and for applications in synthesis and materials science.
Chemical Properties Analysis
Chemically, these compounds exhibit a wide range of reactivities, such as nucleophilic substitution reactions, ring transformations, and electrophilic additions. The chemical properties are influenced by the thiazole moiety and the acetonitrile group, which can undergo various transformations under different conditions, leading to a variety of functionalized products with potential applications in pharmaceuticals and materials science.
Scientific Research Applications
Amyloid Imaging in Alzheimer's Disease
Recent advancements in amyloid imaging for Alzheimer's disease diagnosis have leveraged compounds similar in structure to 2-(2-Methylthiazol-4-yl)acetonitrile. These developments include radioligands like [18F]FDDNP, 11C-PIB, SB13, and 11C-BF-227, utilized in PET scans to identify amyloid plaques in the brain, offering insights into the disease's progression and facilitating early detection (Nordberg, 2007).
Organic Solvent Effects in Analytical Chemistry
The role of organic solvent composition, including compounds related to 2-(2-Methylthiazol-4-yl)acetonitrile, has been explored in the pH stability of buffered HPLC mobile phases. These studies assist in predicting the pH of mobile phases and the pKa of analytes, crucial for chromatographic retention and analysis accuracy (Subirats, Rosés, & Bosch, 2007).
Herbicide Toxicity and Environmental Impact
Research into the toxicity and environmental impact of herbicides like 2,4-D has advanced, with a focus on occupational risks, neurotoxicity, and resistance in non-target species. Studies emphasize the need for sustainable pesticide use and highlight the role of molecular biology in understanding herbicide action (Zuanazzi, Ghisi, & Oliveira, 2020).
Antithrombotic Drug Synthesis
The synthesis of antithrombotic drugs, such as (S)-clopidogrel, involves complex chemical processes where compounds like 2-(2-Methylthiazol-4-yl)acetonitrile may serve as precursors or intermediates. Detailed reviews of synthetic methodologies provide a basis for developing more efficient production processes for these critical medications (Saeed et al., 2017).
Analytical Methods in Pharmaceutical Monitoring
Atorvastatin's quality control and monitoring have leveraged HPLC and spectrophotometry, with organic solvents like acetonitrile playing a significant role in the analytical process. This research underscores the importance of methodological advancements in ensuring pharmaceutical quality and safety (Kogawa, Pires, & Salgado, 2019).
Safety And Hazards
properties
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c1-5-8-6(2-3-7)4-9-5/h4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPXHYYGOAFSEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368071 | |
Record name | (2-Methyl-1,3-thiazol-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylthiazol-4-yl)acetonitrile | |
CAS RN |
13458-33-8 | |
Record name | (2-Methyl-1,3-thiazol-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-methyl-1,3-thiazol-4-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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